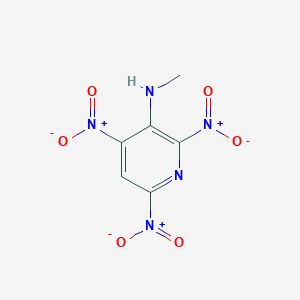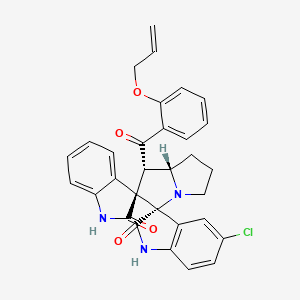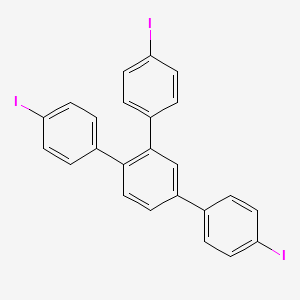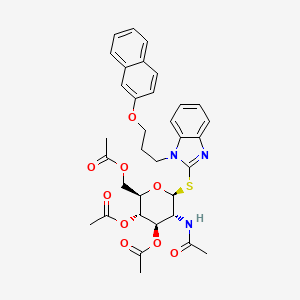
N-Methyl-2,4,6-trinitropyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Methyl-2,4,6-trinitropyridin-3-amine is a chemical compound characterized by the presence of a pyridine ring substituted with three nitro groups and an N-methylamine group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Methyl-2,4,6-trinitropyridin-3-amine typically involves the nitration of a pyridine derivative followed by the introduction of the N-methylamine group. One common method involves the nitration of 2,4,6-trinitropyridine using a mixture of concentrated nitric acid and sulfuric acid. The resulting trinitropyridine is then reacted with methylamine under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis to ensure safety and scalability. This method minimizes the accumulation of highly energetic and potentially explosive intermediates, allowing for safer large-scale production .
化学反応の分析
Types of Reactions
N-Methyl-2,4,6-trinitropyridin-3-amine undergoes various chemical reactions, including:
Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The nitro groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Hydrogen gas with a palladium or platinum catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of higher oxidation state compounds.
Reduction: Formation of N-Methyl-2,4,6-triaminopyridin-3-amine.
Substitution: Formation of various substituted pyridine derivatives.
科学的研究の応用
N-Methyl-2,4,6-trinitropyridin-3-amine has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other complex organic molecules.
Materials Science: Investigated for its potential use in the development of high-energy materials and explosives.
Biology and Medicine: Studied for its potential biological activity and interactions with biomolecules.
作用機序
The mechanism of action of N-Methyl-2,4,6-trinitropyridin-3-amine involves its interaction with molecular targets through its nitro and amine groups. These interactions can lead to various biochemical effects, including the inhibition or activation of specific enzymes and receptors. The exact pathways and molecular targets depend on the specific application and context of use.
類似化合物との比較
Similar Compounds
2,4,6-Trinitrotoluene (TNT): Similar in having three nitro groups but differs in the presence of a toluene ring instead of a pyridine ring.
2,4,6-Trinitrophenol (Picric Acid): Similar in having three nitro groups but differs in the presence of a phenol ring.
Uniqueness
N-Methyl-2,4,6-trinitropyridin-3-amine is unique due to the presence of both the pyridine ring and the N-methylamine group, which confer distinct chemical properties and reactivity compared to other trinitro compounds.
特性
CAS番号 |
920502-83-6 |
|---|---|
分子式 |
C6H5N5O6 |
分子量 |
243.13 g/mol |
IUPAC名 |
N-methyl-2,4,6-trinitropyridin-3-amine |
InChI |
InChI=1S/C6H5N5O6/c1-7-5-3(9(12)13)2-4(10(14)15)8-6(5)11(16)17/h2,7H,1H3 |
InChIキー |
WMQZXQJQIXAQIP-UHFFFAOYSA-N |
正規SMILES |
CNC1=C(N=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-[4-(bromomethyl)-6-chloropyridin-2-yl]-N-methylmethanesulfonamide](/img/structure/B12619433.png)
![5-(4-ethoxyphenyl)-2-(3-nitrophenyl)-3-(2,3,4-trimethoxyphenyl)dihydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6(3H,5H)-dione](/img/structure/B12619443.png)

![Ethanone, 1-(5-bromo-4-iodo-1H-pyrrolo[2,3-b]pyridin-1-yl)-](/img/structure/B12619458.png)





![2-[(2,2-Dimethylpropyl)sulfanyl]pyridine-3-carbaldehyde](/img/structure/B12619493.png)
![2-Nitro-4-phenoxy-5-[(pyridin-4-yl)sulfanyl]aniline](/img/structure/B12619499.png)
![5-[4-(9H-Fluoren-2-yl)-1-nitropentan-2-yl]pyrimidine-2,4,6-triamine](/img/structure/B12619502.png)
![2,5-Diazaspiro[3.4]octane-2,5-dicarboxylic acid, 1-oxo-, 2-(1,1-dimethylethyl) 5-(phenylmethyl) ester, (4R)-](/img/structure/B12619503.png)
